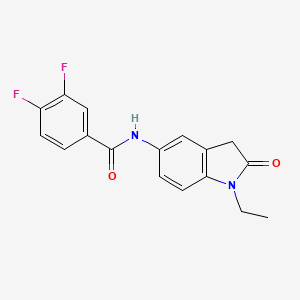

![molecular formula C14H15FN4OS2 B2997111 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097895-02-6](/img/structure/B2997111.png)

2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

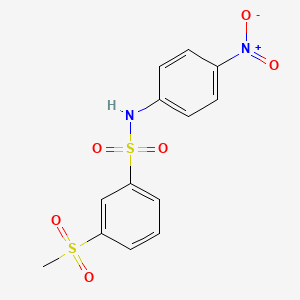

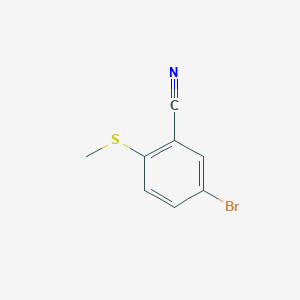

The compound “2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” is an organic molecule that contains several functional groups, including a fluorophenyl group, a sulfanyl group, a thiadiazolyl group, and a piperazinyl group . These groups could potentially confer various chemical properties to the molecule.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and chains. The fluorophenyl, sulfanyl, thiadiazolyl, and piperazinyl groups would each contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some predicted properties of this compound include a Log Kow (Octanol-Water Partition Coefficient) of 1.77, a boiling point of 376.23°C, and a melting point of 127.79°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

The structural features of the compound, including the fluorophenyl group and thiadiazole ring, indicate it could be a precursor in synthesizing potential therapeutic agents. These structural motifs are often found in molecules with significant biological activities, such as anticancer, antiviral, and anti-inflammatory properties . The piperazine moiety, in particular, is a common feature in drugs that target central nervous system disorders, suggesting potential applications in neuromedicine.

Agriculture: Development of Novel Pesticides

Compounds with thiadiazole cores are known for their use in agriculture, particularly in the synthesis of herbicides and fungicides . The presence of the fluorophenyl group could enhance the compound’s ability to penetrate plant tissues, potentially leading to the development of more effective agricultural chemicals.

Material Science: Organic Semiconductor Research

Organic compounds containing heterocyclic rings and sulfur atoms, such as those found in this compound, are of interest in the field of organic semiconductor research. They can be used in the development of organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs), which are pivotal in advancing flexible electronics .

Environmental Science: Pollutant Degradation Studies

The compound’s potential to act as a catalyst in chemical reactions could be explored for environmental applications. Specifically, it could be studied for its effectiveness in the degradation of pollutants or in the detoxification processes in water treatment facilities .

Biochemistry: Enzyme Inhibition Studies

Given the compound’s structural complexity, it could be a candidate for enzyme inhibition studies. The thiadiazole and piperazine components might interact with specific enzymes, which could be beneficial in understanding metabolic pathways or developing new biochemical assays .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4OS2/c15-11-1-3-12(4-2-11)21-10-14(20)19-7-5-18(6-8-19)13-9-16-22-17-13/h1-4,9H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWDBVZSXNSZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)

![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)